
Tributyltin bromide
Overview
Description
Tributyltin bromide is an organotin compound with the chemical formula (C₄H₉)₃SnBr. It is part of the broader class of tributyltin compounds, which are known for their use in various industrial applications, particularly as biocides. This compound is a colorless to pale yellow liquid that is highly toxic and has been widely studied for its environmental and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyltin bromide can be synthesized through the reaction of tributyltin hydride with bromine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is conducted at low temperatures to control the reaction rate. The general reaction is as follows:
(C4H9)3SnH+Br2→(C4H9)3SnBr+HBr
Industrial Production Methods
In industrial settings, this compound is produced by the direct bromination of tributyltin chloride. This method involves the use of bromine gas and tributyltin chloride in a controlled environment to ensure the complete conversion of the chloride to the bromide. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Chemical Reactions Analysis
Alkylation Reactions with Alkyl Halides
Tributyltin bromide participates in nucleophilic alkylation reactions when combined with stannyl anionoids. For example, tributylstannyllithium reacts with primary and secondary alkyl bromides to form tributyl(alkyl)tin derivatives.
Example Reactions
-
Cyclohexyl Bromide :
Yields decrease significantly with radical inhibitors like dicyclopentadiene (DCP), suggesting an ionic mechanism . -
n-Octyl Bromide :
High yields of tributyl(n-octyl)tin are observed, though excess DCP marginally reduces efficiency .
Effect of DCP on Yields
Alkyl Bromide | DCP Equivalents | Yield of Alkylation Product (%) | Byproduct (Hexabutylditin, %) |
---|---|---|---|
Cyclohexyl | 0 | 95 | <5 |
Cyclohexyl | 2 | 22 | 63 |
Cyclohexyl | 4 | 10 | 70 |
n-Octyl | 0 | 92 | 8 |
n-Octyl | 1 | 85 | 15 |
Data sourced from controlled experiments under inert conditions at -20°C .
Decomposition Pathways
This compound undergoes environmental degradation under heat, light, or oxygen, producing stable tin derivatives:
This dealkylation process is critical in assessing its environmental persistence and toxicity .
Coupling Reactions with Stannyl Anionoids
This compound reacts with stannyl anionoids (e.g., tributylstannyllithium) to form hexabutylditin, a dimeric tin compound:
This reaction is prevalent in the presence of strong bases like lithium diisopropylamide (LDA) .
Reactivity with Strong Bases
n-Butyllithium deprotonates tributyltin hydride (a potential byproduct) to generate tributylstannyllithium, which further reacts with residual hydride:
This pathway explains the formation of tetrabutyltin as a major byproduct in such systems .
Halogen Exchange Reactions
This compound reacts with iodide or chloride ions via ligand substitution, though kinetic studies indicate slower rates compared to analogous oxygen-containing derivatives .
Scientific Research Applications
Chemical Applications
Organic Synthesis:
Tributyltin bromide is widely used as a reagent in organic synthesis. It serves as a source of tributyltin radicals, which are crucial in radical reactions. These reactions are fundamental in the synthesis of complex organic molecules, making TBT an essential tool in synthetic organic chemistry .
Biocidal Properties:
Historically, TBT has been employed as a biocide in antifouling paints used on ships. Its ability to prevent the growth of marine organisms on hulls has made it popular in maritime applications since the 1960s. This property not only extends the life of the coatings but also enhances fuel efficiency by keeping hulls clean .
Biological Research
Endocrine Disruption Studies:
this compound is extensively studied for its endocrine-disrupting effects on various biological systems. Research indicates that TBT can interfere with hormonal functions by targeting nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ. This interference can lead to altered reproductive and developmental processes in exposed organisms .
Impact on Marine Life:
TBT's toxicity extends to aquatic environments, where it has been shown to negatively affect embryonic development in fish and other marine organisms. Studies have demonstrated that TBT exposure can lead to significant developmental abnormalities, although these effects may be reversible upon removal from contaminated environments .
Cytotoxic Effects:
In medical research, tributyltin compounds are being investigated for their cytotoxic properties against cancer cells. Studies suggest that low doses of TBT can induce oxidative stress and apoptosis in pancreatic β-cells, impacting glucose metabolism and insulin secretion . This highlights potential therapeutic avenues while also raising concerns about its safety.
Industrial Applications
Antifouling Paints:
The primary industrial application of this compound remains in antifouling paints for ships. The compound's effectiveness at preventing biofouling has made it a staple in marine coatings, although regulatory measures have increasingly restricted its use due to environmental concerns .
Wood Preservation:
TBT is also utilized in wood preservation due to its antifungal properties. It helps protect wooden structures from decay caused by fungi and insects, extending the lifespan of wooden products used in construction and furniture .
Stabilizers in Plastics:
In the plastics industry, tributyltin compounds serve as stabilizers for polyvinyl chloride (PVC) products. They enhance the durability and longevity of plastic materials used in various applications .
Case Study 1: Environmental Impact on Marine Life
A study conducted on the effects of tributyltin contamination in aquatic environments revealed that exposure led to significant developmental issues in fish embryos. The study found that removing TBT from the environment allowed for recovery of normal developmental processes, emphasizing both the toxicity and potential reversibility of its effects .
Case Study 2: Endocrine Disruption Mechanisms
Research exploring the molecular mechanisms of TBT's endocrine disruption highlighted its interaction with nuclear receptors affecting metabolic pathways. In laboratory settings, exposure to low doses resulted in altered weight gain and lipid profiles in rodent models, demonstrating systemic impacts on health due to environmental exposure to TBT .
Mechanism of Action
Tributyltin bromide exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions disrupt normal cellular processes, leading to toxic effects. The compound can also induce oxidative stress by generating reactive oxygen species, which damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
Comparison
Tributyltin bromide is similar to other tributyltin compounds in its chemical structure and toxicological properties. it is unique in its specific reactivity due to the presence of the bromide ion. This makes it particularly useful in certain synthetic applications where bromide is a preferred leaving group.
Conclusion
This compound is a versatile and highly reactive organotin compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important reagent in organic synthesis and industrial processes. its toxicity and environmental impact necessitate careful handling and regulation.
Biological Activity
Tributyltin bromide (TBT-Br) is a member of the organotin family, recognized for its diverse biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological activity of TBT-Br, focusing on its cytotoxic effects, potential therapeutic applications, and environmental impact.
This compound is an organotin compound characterized by its three butyl groups attached to a tin atom, along with a bromine atom. The compound exhibits significant lipophilicity, which enhances its ability to penetrate biological membranes. The mechanism of action for TBT-Br involves interference with cellular processes, including apoptosis and cell proliferation.
Key Mechanisms:
- Inhibition of Glucose Uptake : TBT compounds have been shown to inhibit glucose uptake in cancer cells, leading to reduced cell proliferation and increased cytotoxicity compared to conventional chemotherapeutics like cisplatin .
- Induction of Apoptosis : TBT can trigger apoptosis through various pathways, including the activation of caspases and modulation of BAX and BCL-2 proteins in tumor cells .
- Endoplasmic Reticulum Stress : Exposure to TBT induces endoplasmic reticulum stress, which is linked to the activation of NF-kB and subsequent apoptosis in immune cells .
Cytotoxicity and Anticancer Potential
Recent studies have highlighted the cytotoxic potential of tributyltin derivatives against various cancer cell lines. A comparative study demonstrated that tributyltin derivatives were more effective than cisplatin in inhibiting the growth of high-tumorigenic cells such as CAL-27 .
Table 1: Cytotoxicity of Tributyltin Compounds
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
TBT-OCOCF3 | 2.45 | CAL-27 | |
TBT-O | 13.18 | CAL-27 | |
TBT-Cl | 0.91 | CAL-27 | |
Cisplatin | 138.60 | CAL-27 |
Antimicrobial Activity
Beyond its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown that certain tributyltin derivatives possess antibacterial and antifungal properties, making them candidates for drug development against resistant pathogens .
Table 2: Antimicrobial Efficacy of Tributyltin Derivatives
Environmental Impact and Toxicology
Tributyltin compounds are also known for their environmental persistence and toxicity. They have been widely used as biocides in marine antifouling paints but have raised significant ecological concerns due to their bioaccumulation in aquatic organisms.
Toxicological Profile
- Acute Toxicity : Studies indicate that exposure to tributyltin can lead to lethality in animal models, with significant mortality observed in mice following exposure to mixtures containing this compound .
- Reproductive Effects : Research has shown that exposure to tributyltin can adversely affect reproductive health in animal models, leading to decreased pregnancy rates and histopathological changes in reproductive organs .
Case Studies
- Cytotoxicity Study : A study evaluated the effects of tributyltin chloride on Jurkat cells, revealing that it induced significant apoptosis through endoplasmic reticulum stress mechanisms .
- Environmental Assessment : An investigation into the presence of tributyltin in wastewater treatment systems highlighted its detrimental effects on microbial communities essential for wastewater processing .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying tributyltin bromide (TBT-Br) in environmental or biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for TBT-Br analysis. Derivatization using Grignard reagents (e.g., hexylmagnesium bromide) enhances volatility for GC separation. Sample preparation involves extraction (e.g., acid leaching), clean-up (solid-phase extraction), and derivatization . For purity assessment, combine nuclear magnetic resonance (NMR) spectroscopy with inductively coupled plasma optical emission spectroscopy (ICP-OES) to confirm Sn and Br content .
- Data Validation : Cross-validate results with certified reference materials and spike-recovery experiments to address matrix effects.
Q. How is this compound synthesized, and what are critical parameters for optimizing yield?
- Synthetic Route : TBT-Br is typically synthesized via the reaction of SnCl₄ with n-butylmagnesium bromide (C₄HₙMgBr) in toluene under a nitrogen atmosphere. Key parameters include:
- Temperature: 50–60°C (prevents side reactions).
- Solvent: Anhydrous toluene minimizes hydrolysis.
- Stoichiometry: Excess Grignard reagent ensures complete conversion .
Advanced Research Questions
Q. What mechanistic insights explain TBT-Br’s endocrine-disrupting activity in transcriptional regulation?
- Experimental Design : Utilize reporter cell lines (e.g., IZ-VDRE for vitamin D receptor agonism/antagonism) to assess TBT-Br’s dose-dependent effects. Compare with structurally similar organotins (e.g., TBT-Cl, TBT-I) to isolate halogen-specific interactions .
- Contradiction Analysis : Discrepancies in reported EC₅₀ values may arise from cell line variability (e.g., PAZ-PPARγ vs. IZ-VDRE). Validate using orthogonal assays (e.g., qPCR for target gene expression) .
Q. How can isotopic labeling techniques improve tracking of TBT-Br degradation pathways in environmental systems?
- Methodology : Synthesize deuterated TBT-Br via tributyltin deuteride (Bu₃SnD) in radical-mediated reactions. Use GC-MS with isotopic pattern deconvolution to trace degradation intermediates (e.g., dibutyltin species) .
- Data Interpretation : Compare degradation kinetics in aerobic vs. anaerobic conditions to model environmental persistence .
Q. What strategies resolve contradictions in TBT-Br toxicity data across species or experimental models?
- Approach : Conduct meta-analyses of LC₅₀/EC₅₀ values from zebrafish, mollusks, and mammalian cell lines. Apply hierarchical Bayesian modeling to account for interspecies variability and exposure duration differences .
- Case Study : Zebrafish studies show higher TBT-Br bioaccumulation in lipid-rich tissues; reconcile with in vitro data by incorporating lipidomics into toxicity assessments .
Q. Methodological Guidance for Data Reporting
- Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) and analytical instrument parameters (e.g., GC column type, MS ionization mode) to enable replication .
- Conflict Resolution : Use sensitivity analysis to identify outlier datasets and design follow-up experiments (e.g., isotopic tracing or knock-out models) to test hypotheses .
Properties
IUPAC Name |
bromo(tributyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRKTAOFDKFAMI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023072 | |
Record name | Bromo(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-23-0 | |
Record name | Bromotributylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyltin bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromo(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyltin bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIBUTYLTIN BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LLL4VJ24O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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